![molecular formula C15H14ClNO4 B13817528 Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- CAS No. 374600-24-5](/img/structure/B13817528.png)
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a chlorine atom, a nitro group, and a 2-(phenylmethoxy)ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- typically involves multiple steps. One common method starts with the nitration of chlorobenzene to introduce the nitro group. This is followed by the substitution of the chlorine atom with a 2-(phenylmethoxy)ethoxy group through a nucleophilic aromatic substitution reaction. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are also crucial due to the handling of potentially hazardous reagents and intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents are typical for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields aniline derivatives, while substitution reactions can introduce a variety of functional groups onto the benzene ring .
Applications De Recherche Scientifique
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-chloro-2-nitro-
- Benzene, 1-chloro-3-nitro-
- Benzene, 2-chloro-1-nitro-3-(phenylmethoxy)-
Uniqueness
Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]- is unique due to the presence of the 2-(phenylmethoxy)ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions and applications that are not possible with simpler benzene derivatives .
Propriétés
Numéro CAS |
374600-24-5 |
|---|---|
Formule moléculaire |
C15H14ClNO4 |
Poids moléculaire |
307.73 g/mol |
Nom IUPAC |
2-chloro-1-nitro-3-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C15H14ClNO4/c16-15-13(17(18)19)7-4-8-14(15)21-10-9-20-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
Clé InChI |
BTXNPWVQFGTWIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOC2=CC=CC(=C2Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
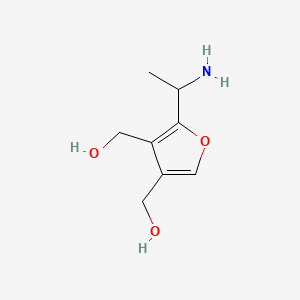
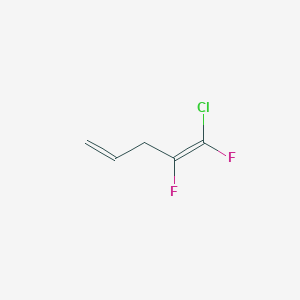
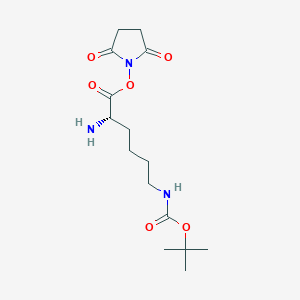
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

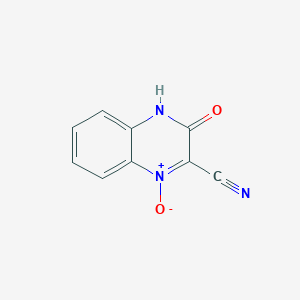
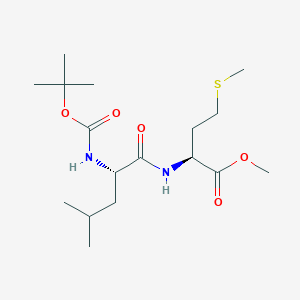
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
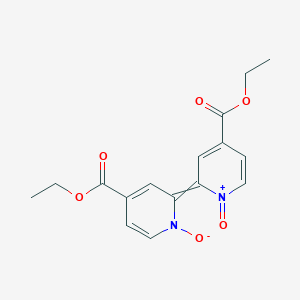

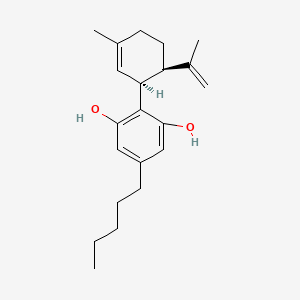
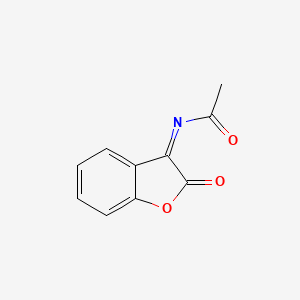
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
